molecular formula C21H21N3OS B2577114 (E)-5-benzylidene-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one CAS No. 374920-46-4

(E)-5-benzylidene-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one

Cat. No. B2577114
CAS RN: 374920-46-4
M. Wt: 363.48
InChI Key: IZFJSLNSHZMLMQ-XDJHFCHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-benzylidene-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a chemical compound that has gained attention in scientific research due to its potential use in various fields. The compound is a thiazolone derivative that has a benzylidene group and a piperazine group attached to it.

Scientific Research Applications

Anticancer Activity

This compound has shown promise in the field of oncology. Research indicates that derivatives of this molecule can be synthesized and evaluated for their biological activity, particularly against cancer cell lines . The structure of the compound allows for interaction with various cellular targets, which may disrupt cancer cell proliferation and induce apoptosis.

Biological Activity Screening

The core structure of the compound serves as a precursor for the synthesis of novel heterocyclic compounds. These new derivatives can be screened for a range of biological activities, including antimicrobial, antifungal, and antiviral properties . This makes it a valuable starting point for the development of new pharmacological agents.

Molecular Docking Studies

Molecular docking studies can be conducted to predict the interaction of this compound with various enzymes or receptors. This is crucial for understanding the mechanism of action and enhancing the compound’s efficacy as a potential therapeutic agent .

Cell Viability Assays

The compound’s derivatives can be used in cell viability assays to determine their cytotoxic effects on different cell lines. This includes assessing the compound’s therapeutic potential and safety profile by testing its effects on normal and cancerous cells .

Structure-Activity Relationship (SAR) Analysis

By synthesizing various analogs of this compound, researchers can perform SAR analysis to identify the functional groups critical for biological activity. This helps in optimizing the compound for better therapeutic outcomes .

Antioxidant Properties

Some studies suggest that derivatives of this compound exhibit significant antioxidant activity. This property can be harnessed to protect cells from oxidative stress, which is implicated in various diseases .

Anti-inflammatory Applications

The compound’s framework can be modified to enhance its anti-inflammatory properties. This application is particularly relevant in the treatment of chronic inflammatory diseases .

Drug Delivery Systems

Due to its structural versatility, the compound can be incorporated into drug delivery systems to improve the solubility, stability, and bioavailability of therapeutic agents .

properties

IUPAC Name

(5E)-5-benzylidene-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-16-7-9-18(10-8-16)23-11-13-24(14-12-23)21-22-20(25)19(26-21)15-17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3/b19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFJSLNSHZMLMQ-XDJHFCHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)C(=CC4=CC=CC=C4)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC=CC=C4)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-benzylidene-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one

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